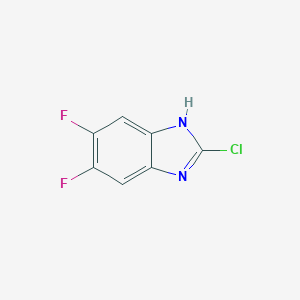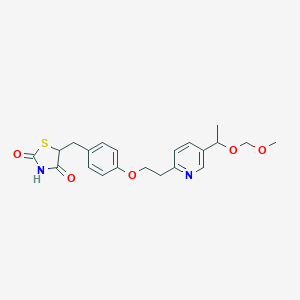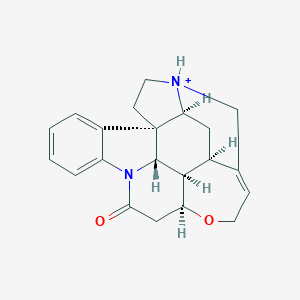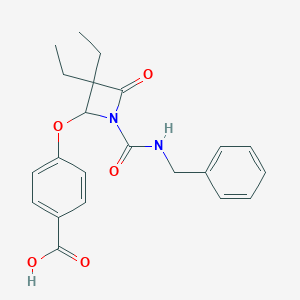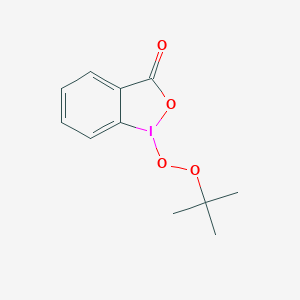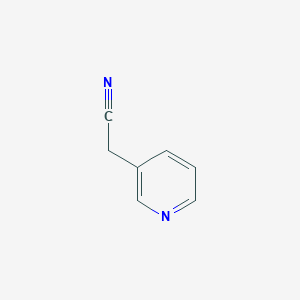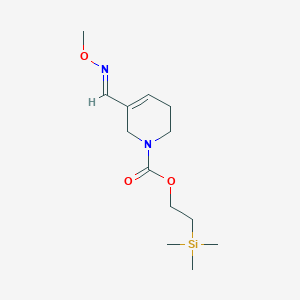
2-(Trimethylsilyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trimethylsilyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate, also known as TES-1025, is a novel chemical compound that has gained interest in the field of drug discovery due to its potential as a therapeutic agent.
Mechanism Of Action
The mechanism of action of 2-(Trimethylsilyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting DHODH, 2-(Trimethylsilyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate prevents the proliferation of cancer cells and reduces inflammation.
Biochemical And Physiological Effects
Studies have shown that 2-(Trimethylsilyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has a variety of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the activity of immune cells involved in inflammation. 2-(Trimethylsilyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has also been shown to have a low toxicity profile, making it a promising candidate for further development.
Advantages And Limitations For Lab Experiments
2-(Trimethylsilyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has several advantages for lab experiments, including its high potency, low toxicity, and ability to inhibit DHODH selectively. However, it also has some limitations, including its limited solubility in water and the need for further optimization to improve its pharmacokinetic properties.
Future Directions
There are several future directions for the development of 2-(Trimethylsilyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate as a therapeutic agent. These include the optimization of its pharmacokinetic properties, the development of novel formulations for improved delivery, and the evaluation of its efficacy in preclinical and clinical studies. Additionally, further research is needed to elucidate the full extent of 2-(Trimethylsilyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate's anti-inflammatory and anti-tumor properties and to identify potential synergies with other therapeutic agents.
Synthesis Methods
2-(Trimethylsilyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate can be synthesized through a multi-step process involving the reaction of 2-(trimethylsilyl)ethanol with 2,6-lutidine, followed by the reaction of the resulting product with methyl chloroformate and hydroxylamine hydrochloride. The final product is obtained through purification using column chromatography.
Scientific Research Applications
2-(Trimethylsilyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been the subject of several scientific studies due to its potential as a therapeutic agent. It has been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases, including cancer, rheumatoid arthritis, and multiple sclerosis.
properties
CAS RN |
145071-40-5 |
|---|---|
Product Name |
2-(Trimethylsilyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate |
Molecular Formula |
C13H24N2O3Si |
Molecular Weight |
284.43 g/mol |
IUPAC Name |
2-trimethylsilylethyl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O3Si/c1-17-14-10-12-6-5-7-15(11-12)13(16)18-8-9-19(2,3)4/h6,10H,5,7-9,11H2,1-4H3/b14-10+ |
InChI Key |
KRFFVGLYBUFSRV-GXDHUFHOSA-N |
Isomeric SMILES |
CO/N=C/C1=CCCN(C1)C(=O)OCC[Si](C)(C)C |
SMILES |
CON=CC1=CCCN(C1)C(=O)OCC[Si](C)(C)C |
Canonical SMILES |
CON=CC1=CCCN(C1)C(=O)OCC[Si](C)(C)C |
synonyms |
2-(Trimethylsilyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H) -pyridinecarboxylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



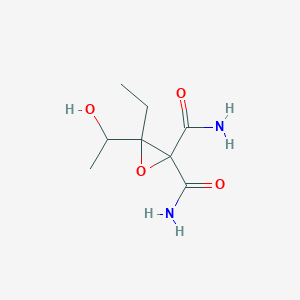
![{[(7-Carbamimidoylnaphthalen-2-Yl)methyl][4-({1-[(1e)-Ethanimidoyl]piperidin-4-Yl}oxy)phenyl]sulfamoyl}acetic Acid](/img/structure/B123626.png)
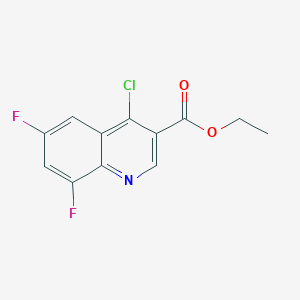
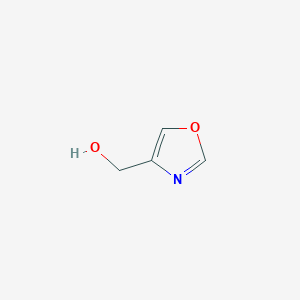
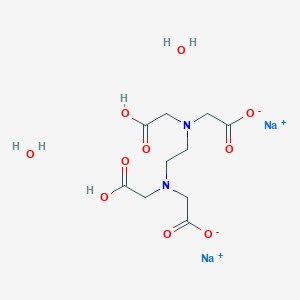
![2-[[5-[4-[3,5-Dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B123632.png)
